LogP Differentiation: 3-[(4-Methylphenyl)methyl]azetidine vs. 3-Benzylazetidine and 3-(4-Methylphenyl)azetidine
The calculated LogP of 3-[(4-Methylphenyl)methyl]azetidine free base is 2.18 , which is 0.38 log units higher than 3-benzylazetidine (XLogP3-AA 1.8) [1] and approximately 0.48 log units higher than 3-(4-methylphenyl)azetidine (XLogP ~1.7) . This difference falls within a range known to significantly influence membrane permeability (typically a ΔLogP of 0.3–0.5 can alter permeability coefficients by 2–5 fold) and plasma protein binding in drug discovery campaigns. The elevated LogP arises from the combined effect of the para-methyl substituent (+0.28 LogP increment per methyl on aromatic system) and the methylene spacer.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.18 (free base of 3-[(4-methylphenyl)methyl]azetidine) |
| Comparator Or Baseline | 3-Benzylazetidine: XLogP3-AA 1.8; 3-(4-Methylphenyl)azetidine: XLogP ~1.7 |
| Quantified Difference | ΔLogP = +0.38 vs 3-benzylazetidine; ΔLogP ≈ +0.48 vs 3-(4-methylphenyl)azetidine |
| Conditions | Computational chemistry data: ChemScene reported LogP 2.17872 (method unspecified); PubChem XLogP3 3.0 for 3-benzylazetidine; Chem960 XLogP for 3-(4-methylphenyl)azetidine. Values are comparable as they represent neutral species partition coefficients. |
Why This Matters
A LogP of 2.18 places this compound closer to the CNS drug-like sweet spot (optimal LogP 2–4 for BBB penetration) compared to the lower-LogP analog 3-benzylazetidine (LogP 1.8), meaning projects targeting CNS indications may achieve better brain exposure starting from this scaffold.
- [1] PubChem. 3-Benzylazetidine (CID 10825432). XLogP3-AA: 1.8. View Source
